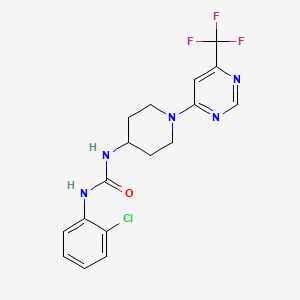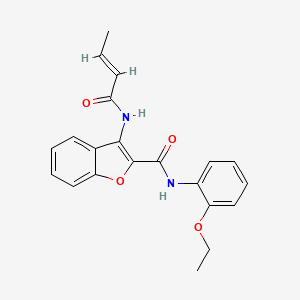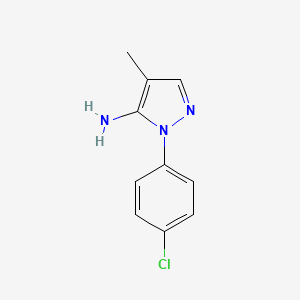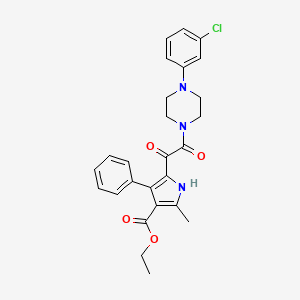
1-(2-氯苯基)-3-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Chlorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structure suggests that it may have potential biological activity, similar to other diaryl urea derivatives that have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl amine with an isocyanate or a carbodiimide to form the urea linkage. While the provided papers do not detail the synthesis of the exact compound , they do describe the synthesis of similar compounds. For instance, the paper titled "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" outlines the computer-aided design and synthesis of related diaryl urea derivatives . These methods could potentially be adapted for the synthesis of 1-(2-Chlorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The aryl groups can be modified to include various substituents, which can significantly affect the biological activity of the compounds. In the case of the compound , the presence of a trifluoromethyl group and a pyrimidinyl piperidine moiety suggests that it may have unique interactions with biological targets, potentially leading to antiproliferative effects .
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, primarily due to the reactivity of the urea functional group. They can form hydrogen bonds with biological targets, which is a key interaction for their anticancer activity. The specific chemical reactions and interactions of 1-(2-Chlorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea would need to be studied in detail to understand its mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the aryl rings. The presence of a trifluoromethyl group could increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems. The piperidinyl group may also influence the compound's basicity and its ability to cross biological membranes . However, specific data on the physical and chemical properties of the compound are not provided in the papers.
科学研究应用
电子和光学性质
对类似化合物 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮 的研究通过计算分析探讨了其重要的电子和光学性质。该研究揭示了分子 HOMO-LUMO 间隙和静电势图的见解。这些发现表明在非线性光学中的潜在应用,这已通过二次和三次谐波产生研究得到证实。该材料的优异性能使其适用于光电器件制造 (Shkir 等,2018)。
合成和表征
另一项研究重点关注新型嘧啶酮系列的合成,展示了通过 4-芳基-4-甲氧基-1,1,1-三氟-3-丁烯-2-酮与尿素反应来制备这些化合物。该合成工艺可能是生产具有潜在科学应用的各种衍生物的基本技术 (Bonacorso 等,2003)。
抗惊厥药特性
对与查询化合物具有结构相似性的取代的 3-叔胺基-6-芳基-哒嗪、-1,2,4-三嗪和嘧啶的研究提供了对其结构和电子性质的见解。这些研究可以为抗惊厥药物的开发提供信息,突出了相关化合物的潜在医学应用 (Georges 等,1989)。
阴离子受体性质
已合成硫酰胺、尿素和硫脲衍生物并研究了它们的阴离子识别特性。当这些化合物被掺入双核铼(I) 二亚胺三羰基配合物中时,它们通过氢键和静电相互作用充当阴离子的受体。这项研究可能为开发用于化学反应的新型传感器材料或催化剂铺平道路 (Odago 等,2011)。
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O/c18-12-3-1-2-4-13(12)25-16(27)24-11-5-7-26(8-6-11)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-11H,5-8H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHBYDPEJBUOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2Cl)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)



![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)



